1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Description
1-(8-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a partially saturated quinoline core substituted with a methoxy group at the 8-position and an α,β-unsaturated ketone moiety. This compound’s structural uniqueness lies in the fusion of a nitrogen-containing heterocycle (quinoline) with the chalcone framework, distinguishing it from simpler phenyl-based chalcones .
Properties
IUPAC Name |
1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-12(15)14-9-5-7-10-6-4-8-11(16-2)13(10)14/h3-4,6,8H,1,5,7,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCDDPNYAGWAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one typically involves the reaction of 8-methoxy-3,4-dihydroquinoline with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Reactions at the α,β-Unsaturated Ketone
The prop-2-en-1-one group in 1 undergoes reactions typical of conjugated enones:
Mechanistic Insights
-
Phosphorus reagent addition : The β-carbon of the enone is attacked by the carbanion generated from triethoxy phosphonoacetate, followed by cyclization .
-
Dithiophosphoric acid reaction : Involves proton shifts and intramolecular cyclization to form oxathiaphosphinine rings .
Reactions at the Tetrahydroquinoline Core
The methoxy-substituted tetrahydroquinoline moiety may participate in:
-
Ring-Opening/Closing :
The dihydroquinoline structure can undergo further annulation reactions, such as Stolle reactions to form pyrroloquinoline derivatives .
Structural Characterization
Comparison of Reaction Yields and Conditions
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex quinoline derivatives. Its unique propargyl group enhances its chemical reactivity, making it suitable for further functionalization and modification.
Biology
Research indicates significant antimicrobial and anticancer properties associated with this compound:
Antimicrobial Activity:
The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Mycobacterium smegmatis | 3.90 μg/mL |
| Escherichia coli | Not effective |
These results suggest strong activity against methicillin-resistant strains of Staphylococcus aureus (MRSA).
Anticancer Properties:
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, with IC₅₀ values indicating its potency:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| HeLa (cervical cancer) | 7.5 |
| MCF7 (breast cancer) | 6.0 |
These findings suggest that it may serve as a potential lead in developing new anticancer therapies .
Medicine
The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its mechanisms of action may include:
- Inhibition of DNA Synthesis: Intercalating into DNA and disrupting replication.
- Enzyme Inhibition: Targeting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species Generation: Inducing oxidative stress leading to apoptosis in target cells .
Case Studies and Research Findings
Recent studies have further elucidated the potential applications of this compound:
- Anticancer Activity Study: A study published in Crystals demonstrated that derivatives of quinoline compounds showed significant anticancer activity against breast cancer cell lines when compared to established chemotherapeutics like Doxorubicin .
- Antimicrobial Efficacy Research: Another research highlighted the effectiveness of quinoline derivatives against resistant bacterial strains, reinforcing the need for new antimicrobial agents in clinical settings .
Mechanism of Action
The mechanism of action of 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit p38 MAP kinase, resulting in antiproliferative and antitumor activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several classes of chalcones and quinoline derivatives:
Key Observations :
- Quinoline vs.
- Bioactivity: Methoxy-substituted chalcones (e.g., ETTC in ) show pronounced antiproliferative effects, suggesting the target compound’s methoxy group could similarly enhance cytotoxicity .
Physicochemical Properties
- Electronic Properties : Density functional theory (DFT) studies on similar chalcones () reveal that electron-donating groups (e.g., methoxy) lower HOMO-LUMO gaps, increasing reactivity. The target’s HOMO energy is expected to be closer to -8.7 eV (comparable to ), favoring charge-transfer interactions .
- Dipole Moment: The quinoline core and methoxy group may elevate the dipole moment (predicted >5 D), enhancing solubility in polar solvents compared to non-methoxy analogues .
Biological Activity
1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Molecular Formula: C₁₃H₁₅NO₂
Molecular Weight: 217.26 g/mol
CAS Number: 1179846-35-5
The compound features a propargyl group, which enhances its chemical reactivity and potential for functionalization, distinguishing it from other quinoline derivatives .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Escherichia coli | Not effective |
| Mycobacterium smegmatis | 3.90 μg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Properties
The compound has also shown promising anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| HeLa (cervical cancer) | 7.5 |
| MCF7 (breast cancer) | 6.0 |
These findings indicate that the compound may serve as a potential lead in developing new anticancer therapies .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of DNA Synthesis: Quinoline derivatives can intercalate into DNA, disrupting replication.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in target cells, leading to apoptosis.
Synthesis and Derivatives
Synthesis typically involves the reaction of 8-methoxy-3,4-dihydroquinoline with propargyl bromide under basic conditions using potassium carbonate in dimethylformamide (DMF). The reaction is followed by purification through column chromatography .
Related Compounds:
Several analogs have been synthesized to enhance biological activity:
| Compound Name | Biological Activity |
|---|---|
| 8-hydroxyquinoline | Antimicrobial |
| 3,4-dihydroquinoline | Anticancer |
| 6-methoxyquinoline | Antiviral |
These derivatives are being explored for their enhanced efficacy and reduced toxicity profiles .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and increased antibacterial activity against MRSA strains.
Case Study 2: Anticancer Potential
In another study assessing the anticancer potential of quinoline derivatives, this compound was found to significantly inhibit tumor growth in xenograft models of lung cancer.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one?
Methodological Answer :
- Retrosynthetic Analysis : Utilize AI-powered synthesis planning tools (e.g., Template_relevance models) to identify feasible precursors and reaction pathways. These tools leverage databases like PISTACHIO and REAXYS to propose one-step or multi-step routes .
- Key Reaction Steps :
- Introduce the methoxy group at position 8 via nucleophilic substitution or directed ortho-metalation.
- Attach the prop-2-en-1-one moiety via Friedel-Crafts acylation or conjugate addition, using catalysts like AlCl₃ or organometallic reagents.
- Reduce intermediates selectively (e.g., LiAlH₄ for ketone reduction) and employ chlorinating agents (e.g., SOCl₂) for functional group activation .
Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for –OCH₃) and the α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons; ~190–200 ppm for carbonyl carbon) .
- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., M⁺ at m/z 245) and fragmentation patterns to validate the quinoline backbone and substituents .
- IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
Q. How do researchers address purity challenges during synthesis?
Methodological Answer :
- Chromatographic Purification : Use flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound from byproducts.
- Impurity Profiling : Compare HPLC retention times with reference standards and quantify impurities (e.g., ≤0.4% total impurities as per pharmacopeial guidelines) .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of prop-2-en-1-one derivatives?
Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd) to enhance acylation efficiency.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions.
- Temperature Control : Maintain low temperatures (–10°C to 0°C) during ketone formation to prevent polymerization of the α,β-unsaturated system .
- Case Study : A 73.7% yield was achieved for a nitro-substituted dihydroquinolinone derivative using optimized stoichiometry and reflux conditions .
Q. What computational approaches predict the bioactivity of 8-methoxy-substituted quinolines?
Methodological Answer :
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock. Compare binding affinities with analogues (e.g., 7-hydroxy or 5-methoxy derivatives) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed activities (e.g., antimicrobial, anticancer) to design derivatives with enhanced potency .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize candidates for in vivo testing .
Q. How should researchers resolve contradictions in reported biological data for quinoline derivatives?
Methodological Answer :
- Meta-Analysis : Systematically review datasets to identify confounding variables (e.g., assay protocols, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial toxicity assays vs. apoptosis-specific readouts .
- Structural-Activity Clarification : Synthesize and test analogues with controlled substituent variations (e.g., 8-methoxy vs. 6-hydroxy) under standardized conditions to isolate positional effects .
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to confirm target engagement and rule off-target effects .
Q. What strategies validate the stability of this compound under physiological conditions?
Methodological Answer :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites (e.g., demethylation or ketone reduction products) .
- Light/Heat Stability : Expose samples to accelerated aging conditions (40°C/75% RH) and UV light to assess photolytic decomposition .
- Cryopreservation : Store solutions at –80°C with antioxidants (e.g., BHT) to minimize oxidative degradation during long-term experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
